molecular formula C7H7ClN2O2 B3039772 5-Chloro-3-methyl-2-nitroaniline CAS No. 131885-36-4

5-Chloro-3-methyl-2-nitroaniline

Cat. No. B3039772
CAS RN: 131885-36-4
M. Wt: 186.59 g/mol
InChI Key: UZZYMOHCRGMSCN-UHFFFAOYSA-N
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Description

5-Chloro-2-nitroaniline is a useful synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors . It is also used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .


Synthesis Analysis

The synthesis of 5-Chloro-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . In one study, 5-(3-hydroxyphenoxy)-2-nitroaniline was synthesized from 5-chloro-2-nitroaniline and resorcinol . The reaction was performed using sodium hydride as a base and DMF as a solvent, and was carried out under an argon atmosphere by heating the reaction mixture at 125 °C for 24 hours .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-nitroaniline is C6H5ClN2O2 . Its molecular weight is 172.569 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Photoaffinity Probes

5-Chloro-3-methyl-2-nitroaniline is used in the synthesis of photoaffinity probes for biological studies. A study by Lamotte et al. (1994) details the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, starting from 4-chloro-3-nitroaniline, a compound structurally related to 5-chloro-3-methyl-2-nitroaniline. This synthesis demonstrates the potential of such compounds in preparing probes for biological research (Lamotte et al., 1994).

Solubility Measurement and Thermodynamic Model Correlation

In the study of solubility and thermodynamics, Xu and Wang (2019) measured the solubility of 2-chloro-5-nitroaniline in various solvents. Though not directly 5-chloro-3-methyl-2-nitroaniline, this study provides valuable insights into the solubility characteristics of structurally similar nitroaniline compounds, potentially applicable to 5-chloro-3-methyl-2-nitroaniline (Xu & Wang, 2019).

Anaerobic Degradation Studies

Duc (2019) explored the anaerobic degradation of 2-chloro-4-nitroaniline, another similar compound, by microbial strains. This research is crucial for understanding the environmental impact and biodegradability of nitroaniline derivatives, including 5-chloro-3-methyl-2-nitroaniline (Duc, 2019).

Crystal Structure Analysis

Vyas et al. (1984) investigated the structure of a crystalline complex containing 2-methyl-4-nitroaniline, showcasing the application of nitroaniline derivatives in crystallography and molecular modeling. Such studies can be extended to understand the crystal structure of 5-chloro-3-methyl-2-nitroaniline (Vyas et al., 1984).

Synthesis of Pyrroloquinolines

Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into various chemical structures, including pyrroloquinolines. These synthetic pathways highlight the versatility of nitroaniline compounds in organic synthesis, which can be relevant for 5-chloro-3-methyl-2-nitroaniline (Roberts et al., 1997).

Structural and Theoretical Analysis

Medviediev and Daszkiewicz (2021) performed a structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts, providing insights into the molecular interactions and properties of nitroaniline derivatives. This analysis could be beneficial for understanding similar properties in 5-chloro-3-methyl-2-nitroaniline (Medviediev & Daszkiewicz, 2021).

Safety and Hazards

5-Chloro-2-nitroaniline is fatal if swallowed, inhaled, or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-chloro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYMOHCRGMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291117
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-2-nitroaniline

CAS RN

131885-36-4
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131885-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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